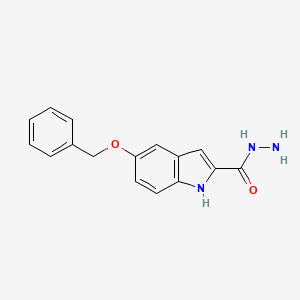
5-(benzyloxy)-1H-indole-2-carbohydrazide
Overview
Description
5-(Benzyloxy)-1H-indole-2-carbohydrazide is an organic compound that belongs to the indole family, characterized by a benzyloxy group at the 5-position and a carbohydrazide group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1H-indole-2-carbohydrazide typically involves the following steps:
Formation of 5-(benzyloxy)-1H-indole: This can be achieved through the reaction of 5-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Carbohydrazide Group: The 5-(benzyloxy)-1H-indole is then reacted with hydrazine hydrate under reflux conditions to introduce the carbohydrazide group at the 2-position.
Industrial Production Methods:
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carbohydrazide group can be reduced to form amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like bromine or chlorine.
Major Products:
Oxidation: Benzyloxyindole carboxylic acids.
Reduction: Indole amines.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
5-(Benzyloxy)-1H-indole-2-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism by which 5-(benzyloxy)-1H-indole-2-carbohydrazide exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The carbohydrazide group can form hydrogen bonds with biological targets, enhancing binding affinity.
Chemical Reactivity: The indole ring can participate in various reactions due to its electron-rich nature, while the benzyloxy group can influence the electronic properties of the molecule.
Comparison with Similar Compounds
5-Hydroxyindole-2-carbohydrazide: Lacks the benzyloxy group, which may affect its solubility and reactivity.
5-(Methoxy)-1H-indole-2-carbohydrazide: The methoxy group is less bulky than the benzyloxy group, potentially leading to different steric and electronic effects.
Uniqueness: 5-(Benzyloxy)-1H-indole-2-carbohydrazide is unique due to the presence of both the benzyloxy and carbohydrazide groups, which can significantly influence its chemical and biological properties, making it a versatile compound for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
5-phenylmethoxy-1H-indole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-19-16(20)15-9-12-8-13(6-7-14(12)18-15)21-10-11-4-2-1-3-5-11/h1-9,18H,10,17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLZPODGJLAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370750 | |
| Record name | 5-(benzyloxy)-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20948-66-7 | |
| Record name | 5-(benzyloxy)-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


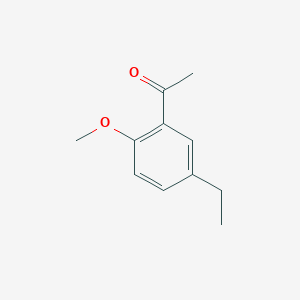
![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)


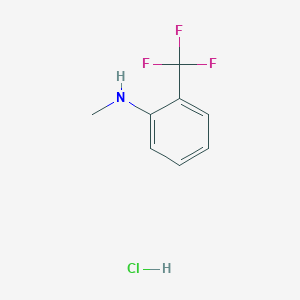

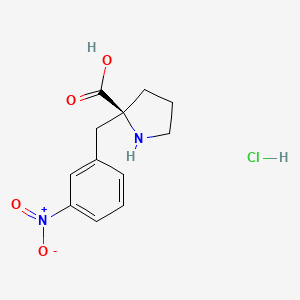
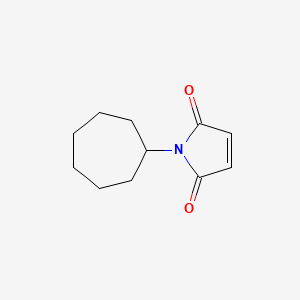
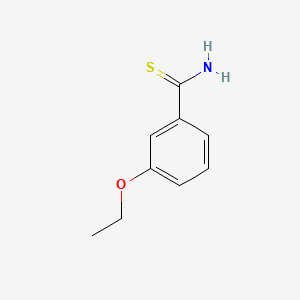
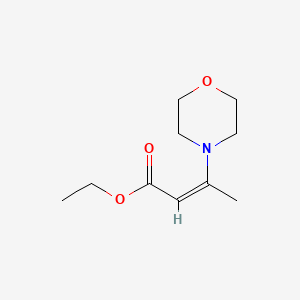
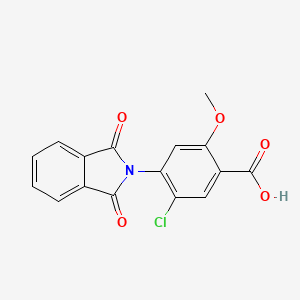
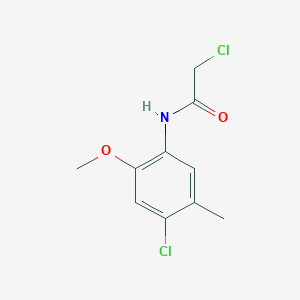
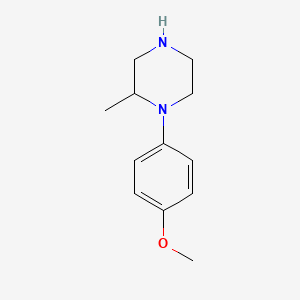
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1607855.png)
